molecular formula C12H13N3O4 B2924322 7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 924867-85-6

7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2924322
CAS No.: 924867-85-6
M. Wt: 263.253
InChI Key: FHATXMQUHJEZFQ-UHFFFAOYSA-N
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Description

7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol[_{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules[_{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d ...](https://www.scbt.com/p/7-isopropyl-1-methyl-2-4-dioxo-1-2-3-4-tetrahydro-pyrido2-3-dpyrimidine-5-carboxylic-acid). One common approach is the condensation of appropriate amines with diketones under acidic conditions to form the pyrido[2,3-d]pyrimidine core[{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d .... Subsequent modifications, such as isopropyl and methyl group additions, are achieved through further chemical reactions, often involving reagents like alkyl halides and strong bases[{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d ...](https://www.scbt.com/p/7-isopropyl-1-methyl-2-4-dioxo-1-2-3-4-tetrahydro-pyrido2-3-dpyrimidine-5-carboxylic-acid). Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability[{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another[_{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are often used[_{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used[_{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d ...](https://www.scbt.com/p/7-isopropyl-1-methyl-2-4-dioxo-1-2-3-4-tetrahydro-pyrido2-3-dpyrimidine-5-carboxylic-acid). For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols[{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential therapeutic applications, possibly as an antiviral or anticancer agent.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d ...](https://www.scbt.com/p/7-isopropyl-1-methyl-2-4-dioxo-1-2-3-4-tetrahydro-pyrido2-3-dpyrimidine-5-carboxylic-acid). For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to desired biological outcomes[{{{CITATION{{{1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d .... The exact mechanism would depend on the specific application and target[{{{CITATION{{{_1{7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido2,3-d ....

Comparison with Similar Compounds

  • 7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid

  • 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-methyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-5(2)7-4-6(11(17)18)8-9(13-7)15(3)12(19)14-10(8)16/h4-5H,1-3H3,(H,17,18)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHATXMQUHJEZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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